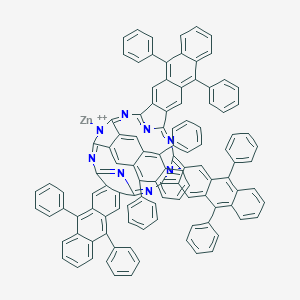
Tetraanthraporphyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraanthraporphyrazine (TAPP) is a synthetic compound that belongs to the family of porphyrazines. It is a macrocyclic compound that consists of four pyrrole rings linked by nitrogen atoms. TAPP has gained significant attention due to its potential applications in various fields such as medicine, biology, and material science.
作用机制
Tetraanthraporphyrazine has a unique structure that allows it to interact with various molecules and ions. In the case of photodynamic therapy, Tetraanthraporphyrazine can be activated by light to produce reactive oxygen species that can destroy cancer cells. In the case of metal ion detection, Tetraanthraporphyrazine can bind to metal ions to produce a fluorescent signal that can be detected. In the case of catalysis, Tetraanthraporphyrazine can interact with reactant molecules to facilitate chemical reactions.
生化和生理效应
Tetraanthraporphyrazine has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. Tetraanthraporphyrazine has been shown to accumulate in cancer cells, making it a potential photosensitizer for cancer treatment. Tetraanthraporphyrazine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of Tetraanthraporphyrazine is its versatility in various scientific research fields. Tetraanthraporphyrazine can be synthesized through various methods, making it easily accessible for researchers. Tetraanthraporphyrazine also has low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, Tetraanthraporphyrazine has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
未来方向
There are several future directions for Tetraanthraporphyrazine research. In the field of medicine, Tetraanthraporphyrazine can be further studied for its potential use in combination with other cancer treatments. In the field of biology, Tetraanthraporphyrazine can be further studied for its potential use in the detection of other molecules and ions. In material science, Tetraanthraporphyrazine can be further studied for its potential use in the synthesis of new materials and catalysts.
Conclusion:
In conclusion, Tetraanthraporphyrazine is a versatile compound that has shown promising results in various scientific research fields. Its unique structure and properties make it a potential candidate for various applications, including cancer treatment, metal ion detection, and catalysis. Further research is needed to fully explore the potential of Tetraanthraporphyrazine in these fields.
合成方法
The synthesis of Tetraanthraporphyrazine can be achieved through various methods. One of the most common methods is the condensation of four pyrrole derivatives with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of a tetra-substituted pyrrole with a diimine compound.
科学研究应用
Tetraanthraporphyrazine has shown promising results in various scientific research fields. In the field of medicine, Tetraanthraporphyrazine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biology, Tetraanthraporphyrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, Tetraanthraporphyrazine has been studied for its potential use as a catalyst for various chemical reactions.
属性
CAS 编号 |
147402-24-2 |
|---|---|
产品名称 |
Tetraanthraporphyrazine |
分子式 |
C112H64N8Zn |
分子量 |
1587.1 g/mol |
IUPAC 名称 |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
InChI 键 |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
其他 CAS 编号 |
147402-24-2 |
同义词 |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



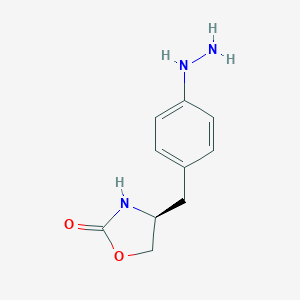
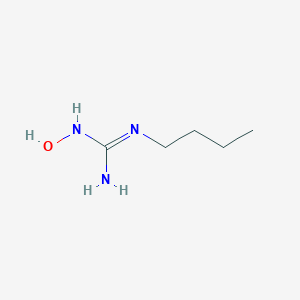
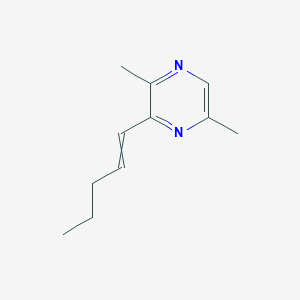
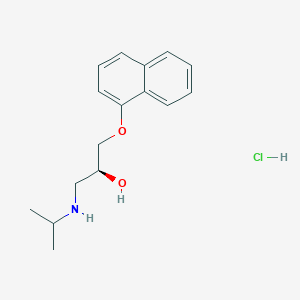
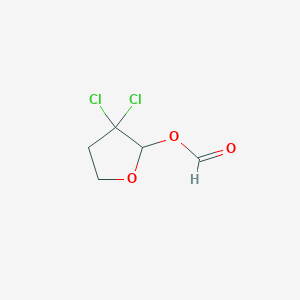
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
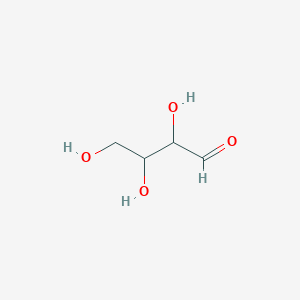
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
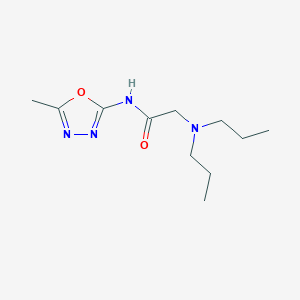
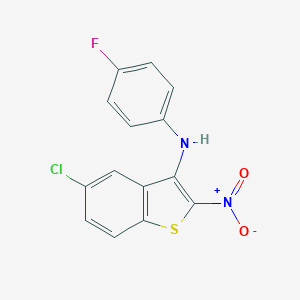
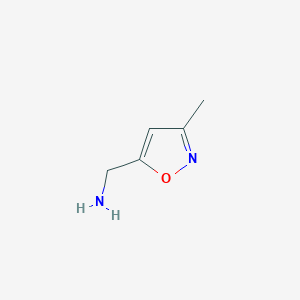
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)